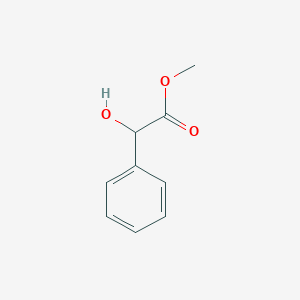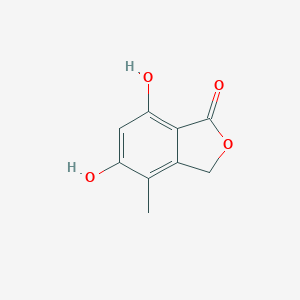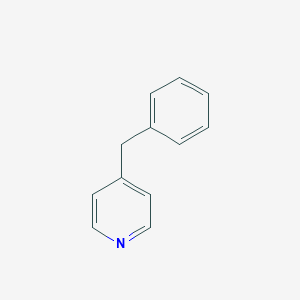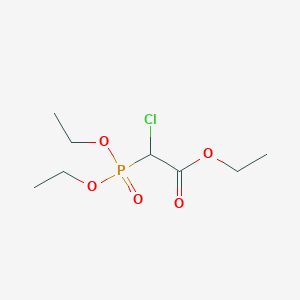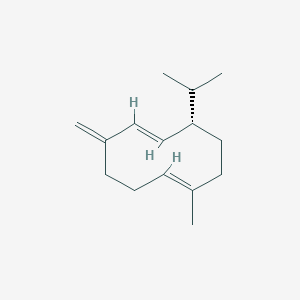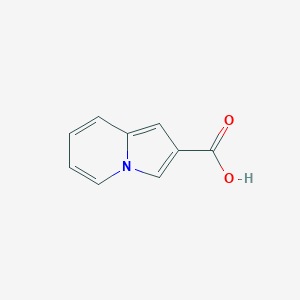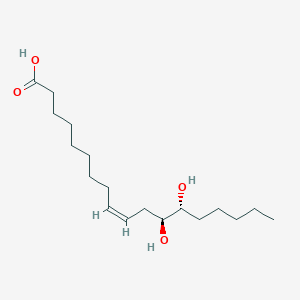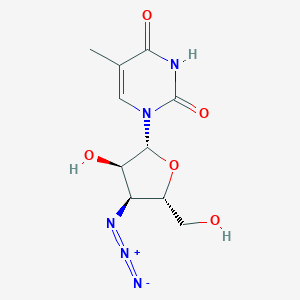
6-(溴甲基)烟腈
概述
描述
Synthesis Analysis
The synthesis of nicotinonitrile derivatives, including those related to 6-(Bromomethyl)nicotinonitrile, often involves multi-step reactions, including Knoevenagel condensation, halogenation, and nucleophilic substitution. For instance, one reported method involves a copper-catalyzed three-component reaction for the synthesis of disubstituted nicotinonitriles, showcasing the complexity and versatility of synthetic strategies employed in accessing such compounds (Lin et al., 2023).
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives, including 6-(Bromomethyl)nicotinonitrile, reveals non-planar configurations, with dihedral angles indicating the spatial arrangement of various substituents around the central pyridine ring. These structural features are crucial for understanding the reactivity and interaction of these molecules with other chemical entities (Chantrapromma et al., 2009).
科学研究应用
抗原生动物活性: 由 6-(溴甲基)烟腈合成的化合物,如 6-[5-(4-氨基苯基)呋喃-2-基]烟酰胺,对布氏锥虫和恶性疟原虫显示出显着的体外活性。在体内,它们在 T. b. r. 的小鼠模型中以低口服剂量显示出治愈特性 (Ismail et al., 2003)。
氘标记化合物: 已经实现了这些化合物的氘标记类似物的合成,如 6-[5-(4-氨基苯基)呋喃-2-基]烟酰胺-d4。这些标记化合物对于追踪和研究药物在生物系统中的行为非常重要 (Ismail & Boykin, 2004)。
抗氧化剂评价: 已经合成并评估了烟腈的抗氧化性能,包括衍生自 6-(溴甲基)烟腈的烟腈。这些化合物可能有助于开发新的抗氧化剂 (Gouda et al., 2016)。
结构分析: 已经对烟腈衍生物进行了详细的晶体学研究,以了解它们的分子结构和相互作用,这对于药物设计和材料科学应用至关重要 (Chantrapromma et al., 2009a); (Chantrapromma et al., 2009b)。
生物活性化合物合成: 研究重点是开发合成多芳基化/烷基化烟腈的方法,这对于创建生物活性化合物非常重要 (Iwai et al., 2022)。
药物应用: 烟腈衍生物已被研究其在药物中的潜在用途,例如合成抗菌剂和具有支气管扩张特性的化合物 (Behalo, 2008); (Soliman et al., 2017)。
腐蚀抑制: 某些烟腈已被评估为酸性环境中低碳钢的腐蚀抑制剂,展示了工业应用的潜力 (Singh et al., 2016)。
癌症研究: 烟腈衍生物已被用于开发新型抗肿瘤剂,对各种癌细胞系显示出细胞毒性作用 (El‐sayed et al., 2021)。
作用机制
While the specific mechanism of action of 6-(Bromomethyl)nicotinonitrile is not mentioned in the search results, it is noted that the compound has been used in the synthesis of oxadiazoles, which are selective S1P receptor agonists . S1P receptors are involved in a variety of biological processes, including immune response regulation and cardiovascular function .
安全和危害
属性
IUPAC Name |
6-(bromomethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-3-7-2-1-6(4-9)5-10-7/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCGOMIAXFNYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620240 | |
| Record name | 6-(Bromomethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)nicotinonitrile | |
CAS RN |
158626-15-4 | |
| Record name | 6-(Bromomethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(bromomethyl)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




